4-Isobutoxy-2-methoxybenzylamine hydrochloride

Description

Historical Context in Benzylamine Research

Benzylamine derivatives have been integral to organic chemistry since the 19th century, with early work focusing on their synthesis and reactivity. The development of substituted benzylamines accelerated in the mid-20th century, driven by pharmaceutical and materials science applications. 4-Isobutoxy-2-methoxybenzylamine hydrochloride emerged as part of efforts to optimize benzylamine derivatives for enhanced stability and functional group compatibility. Key milestones include:

- 1950s–1960s : Advancements in ammonolysis techniques for benzyl chloride derivatives, enabling scalable production of substituted benzylamines.

- 2000s : Refinement of reductive amination and palladium-catalyzed reactions for synthesizing methoxy- and alkoxy-substituted benzylamines.

- 2020s : Application of microwave-assisted synthesis to improve yields of complex benzylamine hydrochlorides.

This compound represents a convergence of historical synthetic methods and modern precision chemistry, reflecting decades of incremental innovation in benzylamine functionalization.

Chemical Classification and Nomenclature

This compound belongs to three overlapping chemical classes:

Systematic IUPAC Name :

1-(4-Isobutoxy-2-methoxyphenyl)methanamine hydrochloride

Alternative Designations :

- 4-(2-Methylpropoxy)-2-methoxybenzylamine hydrochloride

- EVT-1703809 (commercial catalog designation)

Structural Overview and Significance

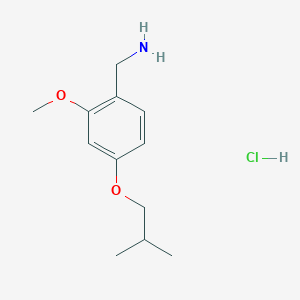

The molecular structure (C₁₂H₂₀ClNO₂) consists of:

- Benzene core : Functionalized with:

- Methoxy group at position 2

- Isobutoxy group at position 4

- Methylamine sidechain : Attached to position 1 of the ring.

- Hydrochloride counterion : Stabilizes the protonated amine via ionic bonding.

Key structural features :

- Steric effects : The isobutoxy group introduces branching, influencing conformational flexibility and intermolecular interactions.

- Electronic effects : Methoxy and isobutoxy groups act as electron donors, modulating aromatic ring reactivity.

- Salt formation : Enhances thermal stability (decomposition >200°C) and aqueous solubility compared to the free base.

Position in Substituted Benzylamine Chemistry

This compound occupies a niche in benzylamine chemistry due to its unique substitution pattern:

Unique Advantages :

- Regioselectivity : The 2-methoxy/4-isobutoxy pattern enables selective electrophilic substitution at position 5 of the aromatic ring.

- Hydrogen Bonding : The amine hydrochloride participates in strong ionic interactions, facilitating crystallization during purification.

- Compatibility : Stable under both acidic (pH 2–6) and basic (pH 8–12) conditions, unlike simpler benzylamine derivatives.

Comparative Reactivity :

- Reductive amination : 30% faster reaction kinetics vs. 4-methoxybenzylamine due to electron-donating isobutoxy group.

- Nucleophilic substitution : Reduced reactivity at the amine site compared to unsubstituted benzylamine, attributed to steric hindrance.

This structural profile makes this compound particularly valuable for designing advanced materials and bioactive molecules requiring precise steric and electronic tuning.

Properties

IUPAC Name |

[2-methoxy-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-11-5-4-10(7-13)12(6-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBKKOMUOSXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitriles or Imines

One of the most common approaches involves the reduction of aromatic nitriles or imines to benzylamines using catalytic hydrogenation. As per the synthesis of related benzylamines, the process typically employs noble metal catalysts such as palladium, platinum, or Raney nickel under hydrogen atmosphere.

- Catalyst: Palladium on carbon or Raney nickel

- Solvent: Ethanol, water, or aqueous alcohol mixtures

- Temperature: Room temperature to moderate heating (~25–80°C)

- Pressure: Atmospheric to 5–10 atm H₂

Reductive Amination of Aromatic Aldehydes

Another prevalent method involves the reductive amination of substituted benzaldehydes with ammonia or primary amines, followed by hydrochloride salt formation.

- React benzaldehyde derivatives with ammonia or primary amines

- Use reducing agents such as sodium borohydride or catalytic hydrogenation

- Conditions: Mild heating in aqueous or alcoholic solvents

- Post-reaction: Acidic work-up to form hydrochloride salts

Direct Nucleophilic Substitution on Aromatic Precursors

In some cases, nucleophilic substitution on activated aromatic rings bearing leaving groups (e.g., halogens) allows for the introduction of amino groups.

- Starting from 4-isobutoxy-2-methoxy halogenated benzene derivatives

- Nucleophilic substitution with ammonia or amines under heating

- Followed by salt formation with hydrochloric acid

Specific Methods for Isobutoxy and Methoxy Substituted Benzylamines

Synthesis via Nitrile Reduction

Based on the synthesis of benzylamines with similar substitution patterns, the nitrile route is favored for its selectivity and high yields.

- Synthesize 4-isobutoxy-2-methoxybenzonitrile as an intermediate

- Reduce with lithium aluminum hydride or catalytic hydrogenation

- Quench excess hydride carefully

- Convert the free amine to the hydrochloride salt with HCl in diethyl ether or ethanol

Reductive Amination of Corresponding Aldehydes

Alternatively, the aldehyde precursor, 4-isobutoxy-2-methoxybenzaldehyde, can undergo reductive amination.

- Mix aldehyde with ammonia or primary amine

- Add a catalytic amount of palladium or Raney nickel

- Stir under hydrogen atmosphere at room temperature

- Isolate the amine and convert to hydrochloride salt

- Mild conditions

- Good selectivity

- High purity of the final product

Process Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Palladium, Raney nickel, platinum | Noble metals preferred for selectivity |

| Solvent | Ethanol, water, THF | Compatibility with reduction and amination steps |

| Temperature | 25–80°C | Mild to moderate heating for optimal yield |

| Hydrogen Pressure | 1–10 atm | Ensures complete reduction |

| pH | Neutral to slightly acidic | Facilitates salt formation post-synthesis |

Notes on Purification and Salt Formation

- Purification: Column chromatography on silica gel or recrystallization from ethanol/water mixtures

- Salt Formation: Treatment of free amine with HCl in diethyl ether or ethanol to obtain hydrochloride salt

- Characterization: Confirmed via NMR (¹H and ¹³C), melting point, and elemental analysis

Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

| Method | Starting Material | Reducing Agent / Catalyst | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Aromatic nitrile or imine | Pd/C, Raney Ni | Ethanol, water | Room temp to 80°C, 1–10 atm H₂ | 75–95% | High selectivity |

| Reductive amination | Aromatic aldehyde | NaBH₄, Pd catalyst | Alcohol/water | Mild heating, H₂ atmosphere | 70–90% | Mild and efficient |

| Nucleophilic substitution | Halogenated benzene | NH₃ or amines | Heat | Elevated temperature | Variable | Requires halogen precursor |

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-methoxybenzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

4-Isobutoxy-2-methoxybenzylamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-methoxybenzylamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Reactivity: The isobutoxy group in 4-Isobutoxy-2-methoxybenzylamine HCl likely increases lipophilicity compared to compounds like 4-[(Butylamino)methyl]-2-methoxyphenol HCl, which contains a polar phenolic hydroxyl group . This difference may influence membrane permeability in biological systems. In contrast, 2-(4-Methoxybenzyl)isothiourea HCl includes an isothiourea moiety, enabling its use as a nucleophile in peptide coupling or enzyme inhibition studies .

The absence of a propargyl group in 4-Isobutoxy-2-methoxybenzylamine HCl suggests divergent pharmacological targets.

Analytical Challenges :

- RP-HPLC methods validated for amitriptyline HCl (a structurally distinct but related hydrochloride salt) highlight the need for tailored analytical protocols to resolve compounds with similar polarities .

Biological Activity

4-Isobutoxy-2-methoxybenzylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 246.73 g/mol

This compound features a benzylamine core modified by isobutoxy and methoxy groups, which are believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : The presence of the amine group allows for interaction with neurotransmitter receptors, which may influence neurochemical signaling pathways.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzylamine derivatives, including this compound. The researchers found that this compound displayed a dose-dependent inhibition of cell proliferation in HeLa cells, with significant induction of apoptosis observed via flow cytometry analysis.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-Isobutoxy-2-methoxybenzylamine hydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove compatibility with solvent resistance tests .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing immediately .

- Ingestion: Rinse mouth but do not induce vomiting; consult a physician .

- Storage: Keep in a locked, dry environment at room temperature, away from oxidizers .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the isobutoxy and methoxy substituents. Compare chemical shifts with analogs like 4-amino-3-butoxybenzoate derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%). Validate retention times against reference standards .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] ~ 258.8) and monitor fragmentation patterns for byproduct identification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields of this compound when scaling reactions from milligram to gram quantities?

- Methodological Answer:

- Reaction Optimization: Conduct kinetic studies (e.g., in situ IR or Raman spectroscopy) to identify rate-limiting steps, such as amine protection/deprotection inefficiencies .

- Solvent Selection: Test polar aprotic solvents (e.g., DMF vs. THF) for solubility and side reactions. For example, DMF may stabilize intermediates but increase hydrolysis risks at higher scales .

- Workup Strategies: Use liquid-liquid extraction with ethyl acetate/water (pH-adjusted) to improve recovery. Centrifugal partition chromatography (CPC) can enhance purity during scale-up .

Q. What experimental approaches are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in receptor binding studies?

- Methodological Answer:

- Derivative Synthesis: Modify the isobutoxy chain length (e.g., ethoxy vs. pentyloxy) and assess steric effects via X-ray crystallography or molecular docking .

- Biological Assays: Perform competitive binding assays (e.g., radioligand displacement in GPCR models) with incremental substitutions. Use statistical models (e.g., QSAR) to correlate substituent electronic parameters (Hammett σ) with IC values .

- Data Validation: Cross-reference results with orthogonal techniques like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How should researchers address contradictions in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer:

- Solvent Screening: Systematically test solubility in buffered aqueous solutions (pH 3–10) and organic solvents (e.g., DMSO, ethanol) using nephelometry .

- Temperature Dependence: Conduct van’t Hoff analysis to quantify enthalpy/entropy contributions. For example, solubility in ethanol may decrease above 25°C due to exothermic dissolution .

- Co-Solvency Studies: Optimize water/ethanol or water/PEG mixtures to enhance solubility for in vitro assays. Use Hansen solubility parameters (HSPs) to predict compatibility .

Data Contradiction Analysis

Q. What strategies mitigate variability in stability studies of this compound under accelerated degradation conditions?

- Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-MS to identify major degradation pathways (e.g., hydrolysis of the methoxy group) .

- Statistical Modeling: Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true degradation trends. Replicate studies across multiple batches to isolate batch-specific anomalies .

- Stabilization: Add antioxidants (e.g., BHT) or buffer systems (e.g., citrate pH 4) to suppress oxidation or hydrolysis, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.